molecular formula C15H17BrClNO2 B15257800 3-(2-Bromo-2-methylpropanoyl)-1-(4-chlorophenyl)piperidin-2-one

3-(2-Bromo-2-methylpropanoyl)-1-(4-chlorophenyl)piperidin-2-one

Cat. No.: B15257800
M. Wt: 358.66 g/mol
InChI Key: NOHPUAFZJBLBGT-UHFFFAOYSA-N
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Description

3-(2-Bromo-2-methylpropanoyl)-1-(4-chlorophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(4-chlorophenyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and piperidin-2-one.

    Acylation: The acylation step involves the reaction of the brominated intermediate with 2-bromo-2-methylpropanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.

    Catalysts and Solvents: The use of specific catalysts and solvents to optimize yield and purity.

    Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-2-methylpropanoyl)-1-(4-chlorophenyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products Formed

    Oxidation Products: Corresponding ketones or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Substitution Products: Compounds with different functional groups replacing the bromo group.

Scientific Research Applications

3-(2-Bromo-2-methylpropanoyl)-1-(4-chlorophenyl)piperidin-2-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(4-chlorophenyl)piperidin-2-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-2-methylpropanoyl)-1-phenylpiperidin-2-one: Lacks the chlorophenyl group.

    3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one: Contains a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

    Functional Groups: The presence of both bromo and chlorophenyl groups makes it unique.

    Biological Activity: Potential differences in biological activity due to the specific functional groups.

Properties

Molecular Formula

C15H17BrClNO2

Molecular Weight

358.66 g/mol

IUPAC Name

3-(2-bromo-2-methylpropanoyl)-1-(4-chlorophenyl)piperidin-2-one

InChI

InChI=1S/C15H17BrClNO2/c1-15(2,16)13(19)12-4-3-9-18(14(12)20)11-7-5-10(17)6-8-11/h5-8,12H,3-4,9H2,1-2H3

InChI Key

NOHPUAFZJBLBGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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